molecular formula C10H22ClN B6220051 (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride CAS No. 2757961-47-8

(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride

Cat. No. B6220051
CAS RN: 2757961-47-8
M. Wt: 191.7
InChI Key:
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Description

(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride (1R,2R,5R-5MPCA-HCl) is an important organic compound in the field of synthetic chemistry. It is a chiral secondary amine derivative of cyclohexane, and is used in a variety of applications such as catalysis, drug synthesis, and molecular recognition. It is also a key intermediate in the synthesis of a number of biologically active compounds. In

Scientific Research Applications

1R,2R,5R-5MPCA-HCl is widely used in scientific research due to its versatile applications. It is used as a chiral catalyst in asymmetric synthesis, and is also used as a chiral ligand in catalytic hydrogenation reactions. It is also used as a reagent in the synthesis of a number of biologically active compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. Furthermore, it is used as a chiral recognition agent for the separation of enantiomers.

Mechanism of Action

1R,2R,5R-5MPCA-HCl acts as a chiral ligand in catalytic hydrogenation reactions. In these reactions, the chiral ligand binds to the substrate, forming a complex. The complex then undergoes a series of steps, including proton transfer, electron transfer, and hydrogenation. The hydrogenation reaction results in the formation of a new product with a different chirality than the original substrate.
Biochemical and Physiological Effects
1R,2R,5R-5MPCA-HCl has no known direct biochemical or physiological effects. However, as it is used in the synthesis of a number of biologically active compounds, it is likely that some of these compounds may have biochemical and physiological effects on the human body.

Advantages and Limitations for Lab Experiments

1R,2R,5R-5MPCA-HCl has a number of advantages for lab experiments. It is a relatively inexpensive reagent and is available commercially in a variety of forms. It is also relatively stable and can be stored for long periods of time. The reaction conditions for the synthesis of 1R,2R,5R-5MPCA-HCl are relatively mild, making it ideal for use in lab experiments. However, it should be noted that 1R,2R,5R-5MPCA-HCl is a chiral compound, and thus the reaction conditions must be carefully controlled to ensure the desired enantiomeric purity of the final product.

Future Directions

1R,2R,5R-5MPCA-HCl has a number of potential future applications. It could be used as a chiral ligand in asymmetric synthesis reactions, as a reagent in the synthesis of biologically active compounds, or as a chiral recognition agent for the separation of enantiomers. It could also be used as a catalyst in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, it could be used as a starting material in the synthesis of new drugs and other biologically active compounds. Finally, it could be used as a tool to study the mechanism of chiral recognition in biological systems.

Synthesis Methods

1R,2R,5R-5MPCA-HCl is synthesized from the reaction of cyclohexanone and propan-2-ol in the presence of a strong base such as sodium hydroxide. The reaction proceeds in two steps: first, the cyclohexanone reacts with the propan-2-ol to form the intermediate cyclohexylpropyl ketone; second, the intermediate is then reacted with the base to form 1R,2R,5R-5MPCA-HCl. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at an elevated temperature of up to 140°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride involves the conversion of a cyclohexanone derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Isopropylmagnesium chloride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylmagnesium bromide to form (1R,2R,5R)-5-methylcyclohexan-1-ol.", "Step 2: The alcohol is then reacted with isopropylmagnesium chloride to form (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol.", "Step 3: The alcohol is then converted to the corresponding amine by reaction with ammonium chloride and sodium hydroxide.", "Step 4: The amine is then converted to the hydrochloride salt by reaction with hydrochloric acid in methanol.", "Step 5: The product is isolated by filtration and washing with diethyl ether and water." ] }

CAS RN

2757961-47-8

Molecular Formula

C10H22ClN

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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